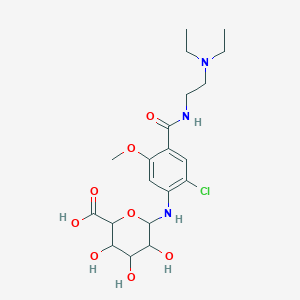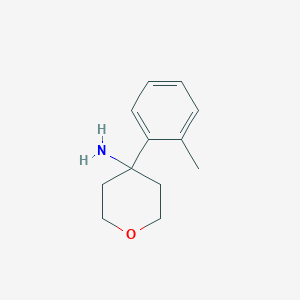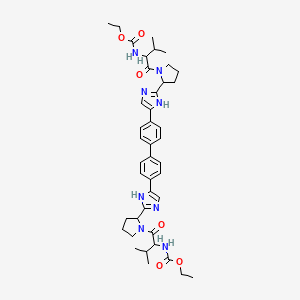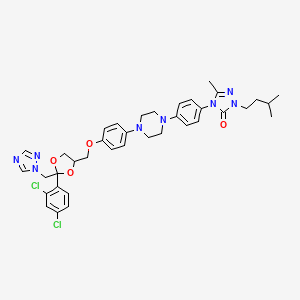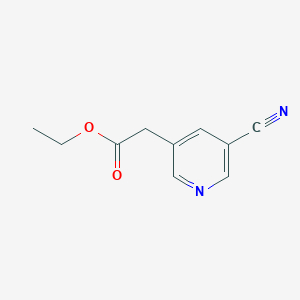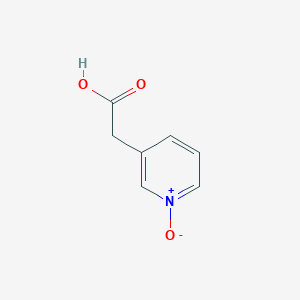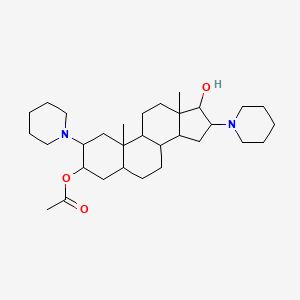
3'-Deoxy-3'-fluoro-xyloguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-fluoro-xyloguanosine: is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoro-xyloguanosine involves multiple steps, including the fluorination of the sugar moiety and the coupling of the purine base. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-fluoro-xyloguanosine typically involve large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the compound. The exact methods are often kept confidential by pharmaceutical companies .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Deoxy-3’-fluoro-xyloguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying nucleoside analogues.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like fluorine gas or fluorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different fluorinated analogues .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’-Deoxy-3’-fluoro-xyloguanosine is used as a chemical probe in glycobiology and nucleoside chemistry. Its unique structure allows researchers to study the effects of fluorination on nucleoside analogues .
Biology: In biological research, this compound is used to investigate DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for studying cell cycle regulation and apoptosis .
Medicine: Medically, 3’-Deoxy-3’-fluoro-xyloguanosine is explored for its potential in treating various cancers, particularly lymphoid malignancies. Its antitumor activity is a focal point of ongoing research .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a candidate for further drug development and optimization .
Wirkmechanismus
3’-Deoxy-3’-fluoro-xyloguanosine exerts its effects primarily through the inhibition of DNA synthesis. By incorporating into the DNA strand, it disrupts the normal replication process, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
- 3’-Deoxy-3’-fluoroadenosine
- 3’-Deoxy-3’-fluorocytidine
- 3’-Deoxy-3’-fluorothymidine
Comparison: Compared to other fluorinated nucleoside analogues, 3’-Deoxy-3’-fluoro-xyloguanosine is unique in its specific targeting of lymphoid malignancies. Its structure allows for more effective incorporation into DNA, leading to enhanced antitumor activity .
Eigenschaften
IUPAC Name |
2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOWHLFGBWKXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
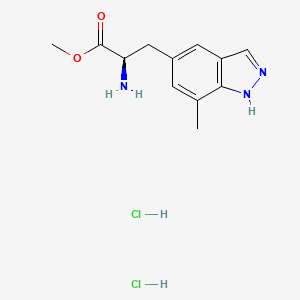
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
